![molecular formula C24H20N2O4 B14537070 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) CAS No. 62253-86-5](/img/structure/B14537070.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) is an organic compound characterized by its unique structure, which includes a phenylene core substituted with dimethyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with 4-nitrobenzaldehyde under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reagents such as zinc powder in ethanol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in ethanol is often used for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) has several scientific research applications, including:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) with unique properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) involves its interaction with molecular targets through various pathways. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π stacking interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other substances .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Another compound with a similar phenylene core but different functional groups.
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(benzoic acid): A structurally related compound with methoxy and carboxylic acid groups.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene) is unique due to its combination of dimethyl and nitro substituents on the phenylene core. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in materials science and organic synthesis .
Properties
CAS No. |
62253-86-5 |
|---|---|
Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1,4-dimethyl-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H20N2O4/c1-17-15-22(10-4-20-7-13-24(14-8-20)26(29)30)18(2)16-21(17)9-3-19-5-11-23(12-6-19)25(27)28/h3-16H,1-2H3 |
InChI Key |
QNSZODYESDOWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one](/img/structure/B14536988.png)

![3-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]propan-1-amine](/img/structure/B14536998.png)
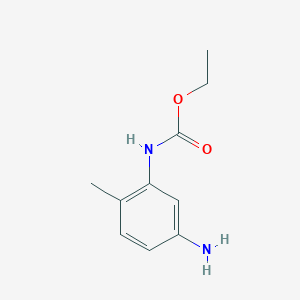

![(Furan-2-yl)(6-methyl-4H-furo[3,2-b]indol-2-yl)methanone](/img/structure/B14537018.png)

![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
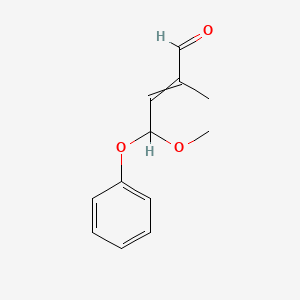
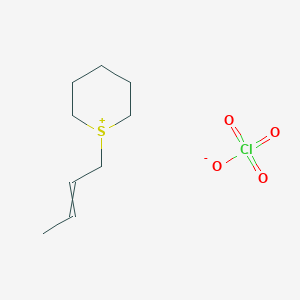
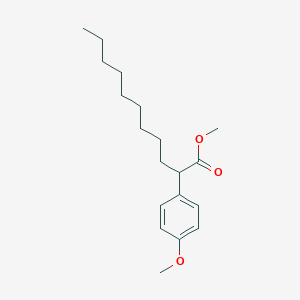
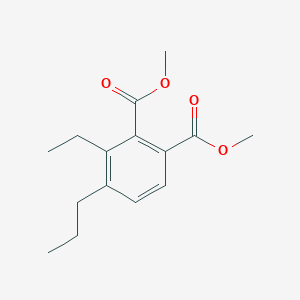

![1-Phenyltetrahydrothieno[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14537057.png)
